molecular formula C14H19NOS B5251245 2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione CAS No. 14182-64-0

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione

Cat. No.: B5251245
CAS No.: 14182-64-0
M. Wt: 249.37 g/mol
InChI Key: IITIUZZRCVRTMG-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione is an organic compound that features a morpholine ring and an ethanethione group attached to a 4-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione typically involves the reaction of 4-ethylbenzaldehyde with morpholine and a sulfur source under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the ethanethione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione can undergo various chemical reactions, including:

    Oxidation: The ethanethione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4-ethylphenyl)methyl][2-methyl-2-(morpholin-4-yl)propyl]amine
  • [(4-ethylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine

Uniqueness

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione is unique due to the presence of the ethanethione group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-ethylphenyl)-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-2-12-3-5-13(6-4-12)11-14(17)15-7-9-16-10-8-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITIUZZRCVRTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296916
Record name 2-(4-ethylphenyl)-1-(morpholin-4-yl)ethanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14182-64-0
Record name 2-(4-Ethylphenyl)-1-(4-morpholinyl)ethanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14182-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 112673
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014182640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC112673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-ethylphenyl)-1-(morpholin-4-yl)ethanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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